molecular formula C₉H₉NO₄ B016377 N-Acetyl-5-aminosalicylic acid CAS No. 51-59-2

N-Acetyl-5-aminosalicylic acid

Cat. No. B016377
CAS RN: 51-59-2
M. Wt: 195.17 g/mol
InChI Key: GEFDRROBUCULOD-UHFFFAOYSA-N
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Description

N-Acetyl-5-aminosalicylic acid is a metabolite of 5-aminosalicylic acid, which is believed to be the therapeutically active component of sulfasalazine in the treatment of inflammatory bowel disease. The acetylation process of 5-aminosalicylic acid to N-acetyl-5-aminosalicylic acid occurs mainly in the colonic mucosa and is mediated by a colonic mucosal enzyme, with only a small extent by fecal (bacterial) processes. This acetylation is rapid, cofactor- and pH-dependent (Allgayer et al., 1989).

Synthesis Analysis

N-Acetyl-5-aminosalicylic acid can be synthesized through various chemical reactions starting from 5-aminosalicylic acid. The process involves the acetylation of 5-aminosalicylic acid by acetyl coenzyme A in the presence of N-acetyltransferase enzymes. The synthesis and characterization of N-acetyl-5-aminosalicylic acid and its derivatives have been described, highlighting the sensitive and specific mass spectrometric determination in biological samples (Fischer, Meese, & Klotz, 1984).

Molecular Structure Analysis

The molecular structure of N-acetyl-5-aminosalicylic acid has been elucidated through various analytical techniques, including high-performance liquid chromatography and mass spectrometry. These studies provide detailed information on the molecular configuration and the functional groups present in the compound, which are crucial for its biological activity and pharmacokinetics (Jensen et al., 1993).

Chemical Reactions and Properties

N-Acetyl-5-aminosalicylic acid undergoes various chemical reactions, including further acetylation and conjugation with other molecules. The compound's chemical properties, such as reactivity and stability, play a significant role in its therapeutic effectiveness and the formation of metabolites (Matiadis et al., 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are many “old studies” providing evidence for 5-aminosalicylate formulations, more clinical studies are needed to establish new evidence . The present study showed that mucosal Ac-5-ASA concentrations, as well as 5-ASA concentrations, are higher in UC patients with endoscopic remission. Ac-5-ASA may be useful for a biomarker of 5-ASA efficacy .

properties

IUPAC Name

5-acetamido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDRROBUCULOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199002
Record name N-Acetyl-5-aminosalicylic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-5-aminosalicylic acid

CAS RN

51-59-2
Record name N-Acetyl-5-aminosalicylic acid
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Record name N-Acetyl-5-aminosalicylic acid
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Record name N-Acetyl-5-aminosalicylic acid
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Record name N-Acetyl-5-aminosalicylic acid
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Record name 5-acetamidosalicylic acid
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Record name N-ACETYL-5-AMINOSALICYLIC ACID
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Record name N-acetyl-5-aminosalicylic acid
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Synthesis routes and methods

Procedure details

2-Hydroxy-5-aminobenzoic acid (20.0 g, 0.131 mole) was suspended in water (100 ml), and acetic anhydride (15.0 ml) was added. The reaction mixture was heated to 100° C., with stirring, for 10 minutes, cooled in an ice bath, and the product was isolated by filtration. After recrystallization from water, with activated carbon, analytically pure 2-hydroxy-5-acetamidobenzoic acid (17.0 g, 67%) was obtained, m.p. 218°-220° C. Found (Calc. for C9H9NO4) C 55.10 (55.38), H 4.61 (4.62), N 7.10 (7.18).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
449
Citations
FN Hussain, RA Ajjan, M Moustafa, JC Anderson… - … of Chromatography B …, 1998 - Elsevier
… Stock solutions of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid were prepared by dissolving 20 mg of each compound in 200 ml of water (heated to 70C). Standard solutions …
Number of citations: 57 www.sciencedirect.com
E Pastorini, M Locatelli, P Simoni, G Roda… - … of Chromatography B, 2008 - Elsevier
A new HPLC method for the determination of 5-aminosalicylic acid (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) in human plasma was developed and validated. Plasma …
Number of citations: 90 www.sciencedirect.com
T Fukuda, M Naganuma, K Takabayashi… - Journal of …, 2020 - Wiley Online Library
… The mucosal concentration of N-acetyl-5-aminosalicylic acid in the sigmoid colon and … Mucosal 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid concentration in patients …
Number of citations: 8 onlinelibrary.wiley.com
M Nobilis, Z Vybiralova, K Sladkova, M Lisa… - … of chromatography A, 2006 - Elsevier
… propionyl-5-ASA, C 10 H 11 O 4 N, 209.2 g/mol), mesalazine metabolites—N-formyl-5-aminosalicylic acid (N-formyl-5-ASA, C 8 H 7 O 4 N, 181.04 g/mol), N-acetyl-5-aminosalicylic acid (…
Number of citations: 123 www.sciencedirect.com
LA Christensen, SN Rasmussen… - Acta obstetricia et …, 1994 - Taylor & Francis
Study objective: To determine the concentration of 5-aminosalicylic acid (5-ASA) and the metabolite N-acetyl-5-aminosalicylic acid (Ac-5-ASA) in the maternal and fetal plasma at …
Number of citations: 37 www.tandfonline.com
B Bystrowska, J Nowak, J Brandys - Journal of pharmaceutical and …, 2000 - Elsevier
… acid (5-ASA) and its metabolite N-acetyl-5-aminosalicylic acid in human plasma and urine. … of 5-ASA and its acetylated metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The …
Number of citations: 70 www.sciencedirect.com
IS Shaw, BA Jobson, D Silverman… - Alimentary …, 2002 - Wiley Online Library
… acid and its metabolite, N-acetyl-5-aminosalicylic acid, using high … acid and N-acetyl-5-aminosalicylic acid were 0.96 (95% … The 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid …
Number of citations: 19 onlinelibrary.wiley.com
CP Willoughby, J Piris, SC Truelove - Scandinavian Journal of …, 1980 - Taylor & Francis
In a double-blind controlled therapeutic trial, retention enemas of N-acetyl-5-aminosalicylic acid (Ac-5-ASA) were compared with dummy enemas in the treatment of active ulcerative …
Number of citations: 84 www.tandfonline.com
J Kamishikiryo, R Matsumura… - Journal of Pharmacy …, 2013 - academic.oup.com
… The aim of this study was to investigate the transporter-mediated transport of N-acetyl 5-aminosalicylic acid (Ac-5-ASA) and the effect of quercetin on Ac-5-ASA transport. …
Number of citations: 10 academic.oup.com
C Fischer, U Klotz - Journal of Chromatography B: Biomedical Sciences …, 1994 - Elsevier
… Following rectal or oral administration the drug is rapidly acetylated in the intestinal mucosa and liver to its major metabolite N-acetyl-5-aminosalicylic acid, AcSAS (2) [5]. …
Number of citations: 18 www.sciencedirect.com

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